molecular formula C10H7F3O2 B8597001 1-(Benzofuran-2-yl)-2,2,2-trifluoroethanol

1-(Benzofuran-2-yl)-2,2,2-trifluoroethanol

Cat. No. B8597001
M. Wt: 216.16 g/mol
InChI Key: XCEGOUOWEBTTBB-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of benzofuran-2-carbaldehyde (300 mg, 2.05 mmol) dissolved in tetrahydrofuran (6 mL), a 1 mol/L solution of tetrabutylammonium fluoride in tetrahydrofuran (1.03 mL, 1.03 mmol) and (trifluoromethyl)trimethylsilane (0.516 mL, 3.49 mmol), the mixture was stirred and reacted at room temperature for 5 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1) was performed to give 1-(benzofuran-2-yl)-2,2,2-trifluoroethanol (Compound DR) (194 mg, yield: 44%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.516 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:30][C:31]([Si](C)(C)C)([F:33])[F:32]>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]([OH:11])[C:31]([F:33])([F:32])[F:30] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.516 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
1.03 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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